molecular formula C5H2Cl2N2O B115733 6-Chloropyrazine-2-carbonyl chloride CAS No. 148673-71-6

6-Chloropyrazine-2-carbonyl chloride

Cat. No.: B115733
CAS No.: 148673-71-6
M. Wt: 176.99 g/mol
InChI Key: UHYKRNKLQNXGDA-UHFFFAOYSA-N
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Description

6-Chloropyrazine-2-carbonyl chloride is a chemical compound with the molecular formula C5H2ClN2OCl It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound

Preparation Methods

The synthesis of 6-Chloropyrazine-2-carbonyl chloride typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid is converted into the corresponding acyl chloride. This method is widely used in laboratory settings for the preparation of this compound .

In industrial settings, the production of this compound may involve more scalable and efficient methods. One such method includes the use of 2,4,6-trichlorobenzoyl chloride as a reagent, which avoids the use of thionyl chloride, a compound listed under the Chemical Weapons Convention .

Chemical Reactions Analysis

6-Chloropyrazine-2-carbonyl chloride undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aniline yields 6-chloropyrazine-2-carboxamide .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloropyrazine-2-carbonyl chloride and its derivatives involves the inhibition of specific enzymes and pathways in microorganisms. For instance, its derivatives have been shown to inhibit the enzyme enoyl-ACP-reductase in Mycobacterium tuberculosis, which is essential for the synthesis of mycolic acids, a key component of the bacterial cell wall .

Comparison with Similar Compounds

6-Chloropyrazine-2-carbonyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and the range of bioactive derivatives that can be synthesized from it.

Biological Activity

Overview

6-Chloropyrazine-2-carbonyl chloride is a chemical compound with the molecular formula C5_5H2_2ClN2_2OCl. It is a derivative of pyrazine, which is a nitrogen-containing heterocyclic compound. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of antimicrobial, antifungal, and antiviral agents.

The compound features an acid chloride functional group, making it highly reactive and suitable for various chemical reactions. It can undergo nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles, such as amines and alcohols. Additionally, it can hydrolyze to form 6-chloropyrazine-2-carboxylic acid.

The biological activity of this compound and its derivatives primarily involves the inhibition of specific enzymes in microorganisms. Notably, its derivatives have been shown to inhibit enoyl-ACP-reductase in Mycobacterium tuberculosis, which is crucial for the synthesis of mycolic acids, a key component of the bacterial cell wall.

Antimicrobial Activity

Research indicates that this compound is effective against various microbial strains:

  • Antimycobacterial Activity : Several derivatives have demonstrated significant activity against Mycobacterium tuberculosis. For instance, compounds derived from this precursor have been reported with minimal inhibitory concentrations (MICs) as low as 6.25 µg/mL .
  • Antibacterial Activity : Compounds synthesized from this compound have shown activity against clinically relevant strains such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Specific derivatives exhibited MIC values around 7.81 µM against S. aureus .
  • Antifungal Activity : Some derivatives also exhibit antifungal properties, with notable efficacy against strains like Candida albicans. The highest antifungal activity was recorded for compounds with MIC values below 62.5 µmol/L .

Synthesis and Evaluation

A series of studies have synthesized various derivatives of this compound to evaluate their biological activities:

  • Study on N-Benzylpyrazine Derivatives : A study synthesized N-benzyl-3-chloropyrazine-2-carboxamides and tested their antimycobacterial activity against multiple strains. The most effective compounds were identified with MICs comparable to established drugs like pyrazinamide (PZA) .
  • Antimicrobial Assays : In vitro assays demonstrated that certain derivatives had significant antibacterial activity against gram-positive bacteria, while others showed promising antifungal properties .
  • Cytotoxicity Studies : Cytotoxicity was assessed using HepG2 cell lines; some compounds exhibited low cytotoxicity (IC50_{50} values exceeding 400 µM), indicating a favorable therapeutic index for further development .

Data Table

Compound Activity Type Target Organism MIC (µg/mL) Reference
Compound 12AntimycobacterialMycobacterium tuberculosis6.25
Compound 5AntibacterialStaphylococcus aureus7.81
Compound XAntifungalCandida albicans<62.5

Properties

IUPAC Name

6-chloropyrazine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O/c6-4-2-8-1-3(9-4)5(7)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYKRNKLQNXGDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70569093
Record name 6-Chloropyrazine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148673-71-6
Record name 6-Chloropyrazine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-6-carboxy-pyrazine (1000 mg, 6.3 mmol) in ACN (20 mL) was treated with thionyl chloride (800 uL). The resulting mixture, which became homogeneous upon heating, was refluxed for 2 h. The solvent was removed under reduced pressure which gave an oil. The crude product was used in the next step.
Quantity
1000 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
800 μL
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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